Cas no 107170-81-0 (1,3-Benzenedicarbonitrile,2,5-dimethyl-)

1,3-Benzenedicarbonitrile,2,5-dimethyl- structure
107170-81-0 structure
Product Name:1,3-Benzenedicarbonitrile,2,5-dimethyl-
Numero CAS:107170-81-0
MF:C11H10N2
MW:170.210502147675
CID:127476
PubChem ID:19349396
Update Time:2025-04-18

1,3-Benzenedicarbonitrile,2,5-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenedicarbonitrile,2,5-dimethyl-
    • [3-(cyanomethyl)-5-methylphenyl]acetonitrile
    • 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile
    • 2,5-dimethyl-1,3-phthalodinitrile
    • 2,6-dicyano-p-xylene
    • 3,5-bis-(Cyanomethyl)toluene
    • 3,5-Bis(cyanomethyl)toluene
    • ACMC-20ah11
    • PubChem19672
    • 3,5-DICYANOMETHYL TOLUENE
    • 2,5-DIMETHYL-ISOPHTHALONITRILE
    • (3-Cyanomethyl-5-methylphenyl)acetonitrile
    • 2,2'-(5-Methyl-1,3-phenylene)diacetonitrile (Anastrozole Impurity)
    • 1,3-Benzenediacetonitrile, 5-methyl-
    • 5-Methyl-1,3-benzenediacetonitrile
    • M2934
    • 73SN5NM7V5
    • DTXSID20923444
    • 2-[3-(cyanomethyl)-5-methyl-phenyl]ethanenitrile
    • 1,3-biscyanomethyl-5-methylbenzene
    • DROFENINEHYDROCHLORIDE
    • SCHEMBL2262582
    • AMY198
    • XJCXEUYJQHPEAE-UHFFFAOYSA-N
    • A804527
    • 1,3-Benzenediacetonitrile, 5-methyl-; 5-Methyl-1,3-benzenediacetonitrile; (3-Cyanomethyl-5-methylphenyl)acetonitrile; 5-Methylbenzene-1,3-diacetonitrile
    • AS-13105
    • FT-0642940
    • BCP27845
    • CS-0181823
    • AC-6805
    • Q-100985
    • 3-Cyanomethyl-5-methyl-phenylacetonitrile
    • 120511-74-2
    • 107170-81-0
    • 5-Methylbenzene-1,3-diacetonitrile
    • MFCD07782113
    • AKOS006285190
    • 2-[3-(cyanomethyl)-5-methylphenyl]acetonitrile
    • 1,3-Benzenedicarbonitrile, 2,5-dimethyl-
    • Inchi: 1S/C11H10N2/c1-9-6-10(2-4-12)8-11(7-9)3-5-13/h6-8H,2-3H2,1H3
    • Chiave InChI: XJCXEUYJQHPEAE-UHFFFAOYSA-N
    • Sorrisi: N#CCC1C=C(C)C=C(CC#N)C=1

Proprietà calcolate

  • Massa esatta: 156.06884
  • Massa monoisotopica: 170.084398327g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 226
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 47.6Ų

Proprietà sperimentali

  • Densità: 1.09
  • Punto di fusione: 174-175.5 °C(Solv: benzene (71-43-2))
  • Punto di ebollizione: 294.3°C at 760 mmHg
  • Punto di infiammabilità: 136.2°C
  • Indice di rifrazione: 1.547
  • PSA: 47.58
  • LogP: 2.04676
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.